1-(2-Chloroethyl)-3-cyclohexylurea

Analytical Chemistry Pharmaceutical Quality Control Nitrosourea Impurities

This is Lomustine EP Impurity B (USP Related Compound B), the critical reference standard for pharmaceutical QC and ANDA validation. Unlike generic reagents or the Lomustine API, this certified standard ensures accurate HPLC peak identification, system suitability, and method validation for GMP/GLP compliance. Substitution invalidates analytical results. Procure only highly-characterized, pure batches to meet ICH guidelines and safeguard your supply chain integrity.

Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
CAS No. 13908-11-7
Cat. No. B076031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-3-cyclohexylurea
CAS13908-11-7
Molecular FormulaC9H17ClN2O
Molecular Weight204.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCCl
InChIInChI=1S/C9H17ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13)
InChIKeyBIOZXMXBLXQEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1-(2-Chloroethyl)-3-cyclohexylurea (CAS 13908-11-7): A Critical Reference Standard for Lomustine Analysis


1-(2-Chloroethyl)-3-cyclohexylurea (CAS 13908-11-7) is a synthetic organic compound from the urea class, recognized as the primary nitrosourea scaffold that lacks the N-nitroso moiety [1]. It is formally designated as Lomustine Related Compound B (or Lomustine EP Impurity B) by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) . With a molecular formula of C9H17ClN2O and a molecular weight of 204.70 g/mol, it is primarily utilized not as an active pharmaceutical ingredient (API) but as a certified reference standard for pharmaceutical quality control (QC) and analytical method validation .

Why Generic Substitution of 1-(2-Chloroethyl)-3-cyclohexylurea (CAS 13908-11-7) is Inadmissible in Regulated Workflows


In pharmaceutical analysis and regulatory quality control, the interchangeability of chemical reference materials is strictly prohibited. Substituting 1-(2-Chloroethyl)-3-cyclohexylurea with a generic reagent from an uncertified supplier, or even with Lomustine API (which contains the critical N-nitroso group), will invalidate analytical results. This compound's utility is defined not by broad biological activity, but by its specific identity as a certified, highly-characterized impurity for system suitability, peak identification, and method validation under GMP/GLP conditions . The quantitative and qualitative differentiation detailed below is essential for ensuring regulatory compliance, analytical accuracy, and supply chain integrity when sourcing this specific reference standard [1].

Quantitative Evidence Guide: Why 1-(2-Chloroethyl)-3-cyclohexylurea (CAS 13908-11-7) is the Preferred Lomustine Reference Standard


Structural Specificity: N-Nitroso Absence Differentiates Lomustine EP Impurity B from API

The structural identity of 1-(2-Chloroethyl)-3-cyclohexylurea is defined by the absence of the N-nitroso group, which is a critical differentiator from the active pharmaceutical ingredient (API) Lomustine (CCNU, CAS 13010-47-4). This structural distinction is essential for its designated role as Lomustine EP Impurity B, enabling precise identification and quantification during pharmaceutical analysis [1].

Analytical Chemistry Pharmaceutical Quality Control Nitrosourea Impurities

Regulatory Designation: Compendiually Defined Identity for Compliance

The compound is formally designated as 'Lomustine EP Impurity B' and 'Lomustine USP Related Compound B' in the European and United States pharmacopoeias, respectively. This is in contrast to other related compounds or impurities which are not officially named or recognized, making it the definitive reference for its intended analytical purpose .

Regulatory Compliance Quality Assurance Pharmacopoeial Standards

Standardization: Quantifiable Purity and Certification for Reliable Quantification

Unlike generic chemicals or reagents, 1-(2-Chloroethyl)-3-cyclohexylurea is available as a pharmaceutical secondary standard and certified reference material (CRM) with a quantifiable purity (e.g., ≥98%) and a documented certificate of analysis (CofA). This is in direct contrast to non-certified materials, where purity may be nominal or unverified, introducing significant uncertainty into analytical measurements .

Analytical Method Validation Reference Material Certification Quality Control

Physicochemical Characterization: Defined Melting Point for Identity Confirmation

The compound is a crystalline solid with a defined melting point range, a key characteristic for identity testing. This physical property can be used to distinguish it from other substances in the laboratory. Reported values include a melting point of 109-116 °C from a vendor, and a separate literature value of 129 °C, highlighting the importance of referencing vendor-specific CoAs for precise method parameters .

Physical Chemistry Material Characterization Identity Testing

Key Application Scenarios for Procuring 1-(2-Chloroethyl)-3-cyclohexylurea (CAS 13908-11-7)


Pharmaceutical Quality Control for Lomustine Drug Product

As the official Lomustine EP Impurity B, this compound is essential for routine quality control (QC) release testing of Lomustine capsules and API. It is used to spike samples for system suitability tests, to identify and quantify the specific impurity B peak in HPLC chromatograms during stability studies and batch release, ensuring compliance with ICH guidelines .

Analytical Method Development and Validation (AMV)

Procurement of a highly pure and well-characterized batch of 1-(2-Chloroethyl)-3-cyclohexylurea is a prerequisite for developing and validating robust analytical methods (e.g., HPLC, LC-MS). It is used to establish method specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for impurity B, a necessary step for filing an Abbreviated New Drug Application (ANDA) [1].

Reference Standard for Process Chemistry and Scale-up

In the synthesis and manufacturing of Lomustine, this compound is a known byproduct or impurity . Research chemists and process engineers require it as a reference standard to monitor and optimize reaction conditions, to assess the efficiency of purification steps, and to ensure that impurity levels remain within specified limits during scale-up and technology transfer [2].

Technical Documentation Hub

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